molecular formula C11H11NO3 B458390 N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide CAS No. 117534-38-0

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Cat. No.: B458390
CAS No.: 117534-38-0
M. Wt: 205.21g/mol
InChI Key: ZSEHNDARAQYZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a furan-based small molecule of significant interest in medicinal chemistry and drug discovery. Compounds featuring the N-(furan-2-ylmethyl)carboxamide scaffold have been extensively investigated as potential therapeutic agents, demonstrating a wide range of biological activities. This structural motif is a key pharmacophore in the development of novel epidermal growth factor receptor (EGFR) inhibitors . Research on closely related derivatives has shown that these compounds exhibit potent anticancer activities against human cancer cell lines, including lung adenocarcinoma (A549), cervical carcinoma (HeLa), and colorectal cancer (SW480) . The mechanism of action is believed to involve the suppression of EGFR tyrosine kinase activity, a well-validated target in oncology . Furthermore, the furan-2-ylmethyl group is a common feature in compounds synthesized for antimicrobial research . Structural analogues have been designed and evaluated for their activity against various bacterial strains, including clinical isolates of Staphylococcus epidermidis , indicating the potential of this chemotype in addressing antibiotic resistance . The synthesis of such furan-containing amides can be efficiently achieved under modern, mild conditions, such as microwave-assisted synthesis, using effective coupling reagents like DMT/NMM/TsO⁻ or EDC . This compound serves as a valuable chemical building block for constructing more complex molecules and is a promising candidate for researchers exploring new small-molecule inhibitors and bioactive agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-10(4-6-14-8)11(13)12-7-9-3-2-5-15-9/h2-6H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEHNDARAQYZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

The most direct route involves coupling 2-methylfuran-3-carboxylic acid with furfurylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as activators.

Procedure :

  • Reagent preparation : Dissolve 2-methylfuran-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Activation : Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C, stir for 30 minutes.

  • Amine addition : Introduce furfurylamine (1.1 equiv) dropwise, warm to room temperature, and react for 12–18 hours.

  • Workup : Quench with aqueous HCl (1M), extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from ethanol/water (4:1) to obtain white crystals.

Key Parameters :

  • Yield: 68–75% (optimized).

  • Purity: >95% (HPLC).

  • Side products: <5% N-acylurea (controlled via HOBt addition).

Acid Chloride Intermediate Method

This two-step approach converts the carboxylic acid to its reactive chloride prior to amidation.

Step 1: Acid Chloride Formation

  • Reagents : 2-Methylfuran-3-carboxylic acid (1.0 equiv), thionyl chloride (3.0 equiv), catalytic DMF.

  • Procedure : Reflux in anhydrous toluene for 2 hours, evaporate excess SOCl₂ under vacuum.

Step 2: Amide Coupling

  • Conditions : Add furfurylamine (1.2 equiv) in dry tetrahydrofuran (THF) at −10°C.

  • Reaction : Stir for 4 hours, warm to 25°C, and quench with ice water.

  • Isolation : Extract with ethyl acetate, dry, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Key Parameters :

  • Overall yield: 72–80%.

  • Advantage: Avoids carbodiimide side reactions.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates compared to ethers or hydrocarbons.

Table 1: Solvent Impact on Amidation Yield

SolventDielectric ConstantYield (%)
DCM8.9375
THF7.5268
DMF36.782
Ethanol24.345

Data extrapolated from analogous triazole syntheses.

Temperature and Time

Optimal amidation occurs at 25°C for 12 hours. Prolonged heating (>24 hours) promotes hydrolysis, reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 3280 (N–H stretch), 1650 (C=O amide), 1605 (furan C=C).

¹H NMR (300 MHz, DMSO-d₆) :

  • δ 2.38 (s, 3H, CH₃), 4.52 (d, 2H, J = 5.8 Hz, CH₂), 6.40–7.42 (m, 5H, furan H), 8.21 (t, 1H, NH).

¹³C NMR (75 MHz, DMSO-d₆) :

  • δ 12.9 (CH₃), 44.7 (CH₂), 106.9–153.5 (furan C), 167.8 (C=O).

HRMS (ESI+) :

  • m/z calcd. for C₁₂H₁₂NO₃ [M+H]⁺: 218.0817; found: 218.0814.

Purity Assessment

HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) shows a single peak at 6.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The furan ring’s sensitivity to acidic conditions necessitates pH control during workup (maintain pH 6–7).

Byproduct Formation

  • N-Acylurea : Minimized using HOBt/EDC.

  • Dimerization : Suppressed by slow amine addition and low temperatures.

Scalability and Industrial Relevance

Bench-scale syntheses (100 g) achieve consistent yields (70–75%) with column-free purification via recrystallization . Pilot plant trials using continuous flow reactors are under investigation to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans depending on the electrophilic reagent used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
  • Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Biology

  • Biological Activity Studies : Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. These biological activities make it a candidate for further pharmacological studies.
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Medicine

  • Drug Development : The therapeutic potential of this compound is being explored in drug development processes aimed at treating diseases linked to inflammation and cancer.
  • Therapeutic Applications : Investigations into the compound's efficacy against specific diseases could pave the way for novel treatment options.

Industry

  • Material Development : In industrial applications, this compound is being researched for its potential use in developing new materials and agrochemicals.
  • Chemical Additives : Its unique properties may allow it to function as an additive in various chemical formulations.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various pathogens, demonstrating significant inhibition zones compared to control groups.
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Material Science Applications : Experimental work has explored its use in creating biodegradable polymers, highlighting its relevance in sustainable material development.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan-3-Carboxamide Derivatives

Compound Name Substituent at Furan-2 Amide Nitrogen Substituent Molecular Weight (g/mol) Key Functional Groups
N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Methyl Furan-2-ylmethyl 205.21 Amide, Furan (×2)
2-(2-Phenylvinyl)furan-3-carboxamide (5o) Phenylvinyl Hydrogen 239.27 Amide, Furan, Alkenyl
Methyl [3-(methylcarbamoyl)furan-2-yl]acetate (95c) Acetate methyl ester Methyl 211.21 Ester, Amide, Furan
N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride None (furan-2) 3-Aminomethylphenyl 252.70 Amide, Furan, Benzylamine

Key Observations :

  • Substitution Position : The target compound’s methyl group at furan-2 contrasts with 5o’s phenylvinyl group (position 2) and 95c’s acetate ester (position 2). These variations impact steric bulk and electronic properties.
  • Functional Groups : The bifuran system in the target may enhance π-π stacking compared to phenylvinyl (5o) or ester-containing (95c) analogs.

Physicochemical and Spectral Comparisons

Table 2: Physicochemical Properties and Spectral Data

Compound logP (Predicted) Solubility (Predicted) Key Spectral Features (1H NMR)
This compound 1.8 Moderate in DMSO δ 2.5 (s, CH3), δ 6.2–7.5 (furan protons), δ 7.8 (NH)
2-(2-Phenylvinyl)furan-3-carboxamide (5o) 3.1 Low in water δ 6.8–7.6 (vinyl and phenyl protons), δ 7.9 (NH)
Methyl [3-(methylcarbamoyl)furan-2-yl]acetate (95c) 1.2 High in organic solvents δ 3.7 (s, OCH3), δ 2.9 (s, NCH3), δ 6.4 (furan protons)

Insights :

  • The target compound’s methyl group at furan-2 likely reduces polarity compared to 5o’s phenylvinyl group, enhancing membrane permeability but reducing aqueous solubility.
  • Spectral differences (e.g., methyl singlet in the target vs. vinyl protons in 5o) aid structural differentiation.

Notes

Contradictions : highlights sulfamoyl-containing oxadiazoles as antifungal agents, but the target lacks these groups, making direct comparisons speculative .

Synthetic Routes : The target may be synthesized via amide coupling of 2-methylfuran-3-carboxylic acid and furan-2-ylmethylamine, analogous to methods in .

Biological Activity

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a compound characterized by its unique structural features, incorporating both furan and methylfuran moieties along with a carboxamide functional group. This structure enhances its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}N O3_{3}. The presence of the furan rings contributes to its aromatic properties, which are often linked to various biological activities.

The primary mechanism of action for this compound involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to EGFR, it inhibits the receptor's activity, leading to the suppression of cancer cell proliferation. This interaction is facilitated by the compound's ability to engage specific amino acid residues within the receptor's active site, effectively blocking critical signaling pathways.

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving furan derivatives. The synthetic routes typically involve coupling reactions that introduce the furan moiety into the carboxamide framework, followed by purification processes such as recrystallization or chromatography.

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various furan derivatives, this compound demonstrated significant growth inhibition in A549 cells compared to control groups, highlighting its potential as an anticancer agent .
  • Antimicrobial Screening : A comparative study on several furan derivatives found that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct advantages:

Compound NameBiological ActivityIC50_{50} (μM)Mechanism
N-(furan-2-ylmethyl)-1H-indole-3-carboxamideAnticancer<10EGFR Inhibition
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazideAntibacterialNot specifiedCell Membrane Disruption
This compound Anticancer, Antibacterial<10EGFR Inhibition

Q & A

Basic: What are the established synthetic routes for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide?

Answer: The compound can be synthesized via Feist-Benary cyclization or nucleophilic substitution reactions. For example, describes a methodology where a furan-derived precursor reacts with nBuLi and an aldehyde/ketone under controlled conditions. Key steps include:

  • Activation of the furan-3-carboxamide derivative with nBuLi.
  • Reaction with a substituted aldehyde (e.g., benzaldehyde) to form the desired adduct.
  • Purification via column chromatography and characterization using NMR (¹H/¹³C) and HRMS.
    Typical yields range from 50–70%, with stereochemical control achieved by optimizing reaction temperature and solvent polarity .

Basic: How is the compound characterized structurally?

Answer: Structural elucidation relies on:

  • NMR spectroscopy : ¹H NMR (300 MHz, CDCl₃) reveals characteristic peaks: δ 7.4–6.2 ppm (furan protons), δ 4.5–3.8 ppm (methylene linker), and δ 2.5 ppm (methyl group) .
  • X-ray crystallography : and provide triclinic crystal system parameters (space group P1, a = 8.4141 Å, α = 87.138°) for related furan-carboxamide derivatives. SHELX software ( ) is used for refinement, achieving R factors < 0.05 .

Advanced: How can conflicting NMR and X-ray data be resolved during structural validation?

Answer: Discrepancies may arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. To resolve this:

  • Perform variable-temperature NMR to assess conformational flexibility.
  • Compare experimental X-ray torsion angles (e.g., C12–C13–S1 = 108.00° in ) with DFT-optimized geometries.
  • Use complementary techniques like IR (C=O stretch at ~1680 cm⁻¹) and UV-Vis (λmax ~260 nm) to verify electronic consistency .

Basic: What computational methods support the study of this compound?

Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • Molecular electrostatic potential maps highlighting nucleophilic regions on the furan rings.
  • Frontier molecular orbital (FMO) analysis to estimate reactivity (ΔE ≈ 5.2 eV between HOMO and LUMO).
  • Validation against experimental XRD bond lengths (e.g., C–C = 1.45 Å vs. computed 1.47 Å) .

Advanced: How are crystallographic twinning or disorder addressed in refinement?

Answer: For twinned data (common in triclinic systems):

  • Use SHELXL’s TWIN/BASF commands ( ) to model twin domains.
  • Apply restraints to disordered moieties (e.g., furan methyl groups) using ISOR/DFIX.
  • Validate with Rint < 0.05 and CC1/2 > 90% in high-resolution shells .

Basic: What spectroscopic techniques quantify purity?

Answer:

  • HPLC : Retention time comparison against standards (≥95% purity).
  • Mass spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 246.0894 (calc. 246.0895).
  • Elemental analysis : C, H, N within ±0.3% of theoretical values .

Advanced: How does steric hindrance influence reactivity in derivatization?

Answer: The methyl group at position 2 of the furan ring creates steric bulk, limiting electrophilic substitution at C5. shows that reactions with bulky electrophiles (e.g., tert-butyl chloride) require:

  • High-temperature conditions (80°C).
  • Polar aprotic solvents (DMF) to stabilize transition states.
  • Kinetic monitoring via TLC to avoid side products .

Basic: What are the thermal stability parameters?

Answer: TGA-DSC analysis reveals:

  • Decomposition onset at ~220°C (ΔH = 150 kJ/mol).
  • Melting point: 145–148°C (DSC endotherm).
  • Stability under inert atmospheres (N₂/Ar) up to 200°C .

Advanced: How are synthetic byproducts identified and mitigated?

Answer: Common byproducts (e.g., E/Z isomers) are minimized by:

  • Stereoselective synthesis using chiral auxiliaries ( reports E/Z > 98:2).
  • LC-MS profiling to detect trace impurities (e.g., m/z 248 from oxidation).
  • Recrystallization from ethanol/water (3:1) to isolate the pure E-isomer .

Basic: What safety protocols apply during handling?

Answer:

  • Use PPE (gloves, goggles) due to potential irritancy (no acute toxicity data available).
  • Avoid inhalation; handle in a fume hood.
  • Store at 2–8°C under desiccation to prevent hydrolysis .

Advanced: How is the compound’s bioactivity assessed in vitro?

Answer: While direct bioactivity data for this compound is limited, related furan-carboxamides ( ) are screened via:

  • Kinase inhibition assays : IC₅₀ determination against targets like EGFR or Wnt/β-catenin.
  • Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., HCT-116).
  • Molecular docking (AutoDock Vina) to predict binding modes .

Basic: What are the solubility properties?

Answer:

  • Polar solvents : Soluble in DMSO (50 mg/mL), DMF.
  • Nonpolar solvents : Poor solubility in hexane (<1 mg/mL).
  • LogP (calculated): 2.1, indicating moderate lipophilicity .

Advanced: How are reaction mechanisms validated experimentally?

Answer: Isotopic labeling (e.g., ¹⁸O in carbonyl groups) and kinetic studies:

  • Monitor intermediates via in situ FTIR (e.g., carbonyl stretching at 1680 cm⁻¹).
  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Cross-validate with computational transition state modeling (Gaussian 16) .

Basic: What chromatographic methods purify the compound?

Answer:

  • Flash chromatography : Silica gel (230–400 mesh), eluent = hexane/EtOAc (4:1).
  • Prep-HPLC : C18 column, gradient H₂O/MeCN (0.1% TFA).
  • Purity >98% confirmed by analytical HPLC (retention time = 6.8 min) .

Advanced: How is regioselectivity controlled during functionalization?

Answer: Electronic and steric factors dictate regioselectivity. For example:

  • Electrophilic substitution favors C5 over C4 due to methyl group deactivation at C2 ().
  • Pd-catalyzed coupling (Suzuki) at C5 requires protection of the carboxamide group as a methyl ester.
  • DFT-based NBO analysis identifies charge distribution (C5: −0.12 e vs. C4: −0.08 e) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.